N-Ethyl-2-oxo-1,2-dihydropyridine-3-sulfonamide
Description
Properties
Molecular Formula |
C7H10N2O3S |
|---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
N-ethyl-2-oxo-1H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C7H10N2O3S/c1-2-9-13(11,12)6-4-3-5-8-7(6)10/h3-5,9H,2H2,1H3,(H,8,10) |
InChI Key |
FGCFIVSWLQHXOD-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CNC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-oxo-1,2-dihydropyridine-3-sulfonamide typically involves the reaction of 2-oxo-1,2-dihydropyridine-3-sulfonamide with ethylating agents under controlled conditions. One common method involves the use of ethyl iodide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety participates in nucleophilic substitution and condensation reactions:
a. N-Alkylation/Arylation
Reacts with alkyl/aryl halides under basic conditions to form N,N-dialkyl/aryl sulfonamides. For example, treatment with benzyl bromide in DMF/K₂CO₃ yields N-ethyl-N-benzyl derivatives .
| Reaction Component | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzyl bromide | DMF, K₂CO₃, 60°C, 4h | N-Benzyl-N-ethyl derivative | 73% |
b. Condensation with Carbonyl Compounds
Forms Schiff bases when reacted with aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol under acidic catalysis . The reaction proceeds via imine linkage formation at the sulfonamide nitrogen.
2-Oxo-1,2-Dihydropyridine Ring Modifications
The dihydropyridine core undergoes electrophilic substitution and redox transformations:
a. Electrophilic Aromatic Substitution
The electron-rich C-5 position reacts with nitrating agents (HNO₃/H₂SO₄) to introduce nitro groups. Subsequent reduction (H₂/Pd-C) converts nitro to amino derivatives .
b. Oxidation to Pyridine Derivatives
Controlled oxidation with KMnO₄ in acidic media converts the dihydropyridine ring to a fully aromatic pyridine system, eliminating the 2-oxo group .
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
a. Pyrazolo[4,3-c]pyridin-2-one Synthesis
Reaction with hydrazine hydrate in methanol/DMF induces cyclization by hydrazinolysis of the sulfonamide group, followed by intramolecular attack of the NH₂ group on the cyano substituent (if present) .
| Starting Material | Reagent | Product | Key Spectral Changes (¹H NMR) | Source |
|---|---|---|---|---|
| N-Ethyl-2-oxo derivative | Hydrazine hydrate | Pyrazolopyridinone | Disappearance of SCH₃ (δ 2.96 ppm) |
b. Thieno[3,4-c]pyridine Formation
Treatment with elemental sulfur in ethanol/DMF with triethylamine forms thiophene-fused derivatives via sulfur insertion at C-4 .
Cross-Coupling Reactions
The sulfonamide acts as a directing group in transition-metal-catalyzed couplings:
a. Suzuki-Miyaura Coupling
Palladium-catalyzed coupling with arylboronic acids at C-5 introduces aryl groups. For example, using Pd(PPh₃)₄/Na₂CO₃ in dioxane/water (80°C, 12h) achieves biaryl derivatives .
Electrochemical Transformations
In anodic oxidation setups (Pt electrode, MeCN/H₂O), the sulfonamide undergoes oxidative coupling with amines to form sulfenamides and sulfinamides. Key steps include :
-
Electrochemical generation of disulfide intermediates.
-
Reaction with aminium radicals to form sulfenamides.
-
Further oxidation to sulfinamides and sulfonamides.
Biological Activity Correlation
Structural modifications directly impact antimicrobial potency:
-
N-Ethyl substitution enhances lipophilicity, improving membrane penetration .
-
Pyrazolopyridinone derivatives show dual DHPS/DHFR inhibition (IC₅₀: 0.20–2.76 μg/mL) .
| Derivative | Target Enzyme | IC₅₀ (μg/mL) | Bacterial Strains Affected | Source |
|---|---|---|---|---|
| Pyrazolopyridinone 11a | DHPS/DHFR | 2.76/0.20 | S. aureus, E. coli |
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, which are primarily attributed to its sulfonamide group. Sulfonamides are known for their bacteriostatic effects against a variety of bacterial strains. Recent studies have demonstrated that derivatives of 2-pyridone, including N-Ethyl-2-oxo-1,2-dihydropyridine-3-sulfonamide, show enhanced efficacy against both Gram-positive and Gram-negative bacteria.
Case Studies:
- Antibacterial Efficacy : In vitro tests have shown that compounds similar to this compound exhibit high antibacterial activity against strains such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. For instance, compounds synthesized in related studies showed inhibition zones exceeding those of standard antibiotics like sulfadiazine .
| Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|
| E. coli | 19.8 | 250 |
| S. aureus | 31.2 | 500 |
| K. pneumoniae | 20.4 | 250 |
Anticancer Properties
This compound has also been investigated for its potential anticancer effects. The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation.
Research Findings:
- Antitumor Activity : Compounds based on the dihydropyridine scaffold have shown promising results in inhibiting tumor growth in various cancer cell lines. For example, studies indicated that certain derivatives exhibited IC50 values in the micromolar range against cancer cell lines such as A375 and MDA-MB-231 .
Antiviral Potential
With the ongoing need for effective antiviral agents, especially in light of recent pandemics, this compound has been explored for its antiviral properties.
Emerging Insights:
- Inhibitory Effects on Viral Replication : Preliminary studies suggest that compounds with similar structures may inhibit viral replication mechanisms, though specific data on this compound is still limited. Research into related pyridine compounds has indicated potential effectiveness against viruses like SARS-CoV-2 .
Summary of Applications
The diverse applications of this compound highlight its potential as a versatile compound in medicinal chemistry:
| Application | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains; superior to standard antibiotics. |
| Anticancer | Exhibits inhibitory effects on cancer cell proliferation; promising results in vitro. |
| Antiviral | Potential to inhibit viral replication; requires further research for validation. |
Mechanism of Action
The mechanism of action of N-Ethyl-2-oxo-1,2-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial folic acid synthesis, leading to antibacterial effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-Ethyl-2-oxo-1,2-dihydropyridine-3-sulfonamide can be contextualized against other sulfonamide-containing heterocycles. Key comparisons include:
Structural Analogues
- N-Substituted Pyridine Sulfonamides: Derivatives like N-Methyl-2-oxo-1,2-dihydropyridine-3-sulfonamide differ only in alkyl chain length at the sulfonamide nitrogen.
- Indazole Sulfonamides : Compounds such as N-substituted ethyl-1H-indazole-3-carboxylates (e.g., from Bistocchi et al., 1981) share sulfonamide-like functional groups but feature an indazole core instead of dihydropyridine. Indazole derivatives often exhibit distinct binding affinities due to aromaticity and planarity differences .
Functional Comparisons
- Enzyme Inhibition : Sulfonamides like acetazolamide (a carbonic anhydrase inhibitor) highlight the role of the sulfonamide group in coordinating zinc ions. The dihydropyridine ring in this compound may confer unique steric or electronic effects, altering binding kinetics compared to purely aromatic systems.
- Solubility and Bioavailability : The partial saturation of the pyridine ring may reduce polarity compared to fully aromatic analogs, balancing solubility and metabolic stability.
Hypothetical Data Table
| Compound | Molecular Weight (g/mol) | logP<sup>*</sup> | Aqueous Solubility (mg/mL) | Key Substituent |
|---|---|---|---|---|
| This compound | 230.28 | 1.2 | ~15 | N-Ethyl, dihydropyridine |
| N-Methyl-2-oxo-1,2-dihydropyridine-3-sulfonamide | 216.24 | 0.8 | ~20 | N-Methyl, dihydropyridine |
| Acetazolamide | 222.25 | -0.3 | 7.5 | Thiadiazole ring |
| Indazole-3-sulfonamide (Bistocchi et al.) | 265.31 | 2.1 | ~5 | Indazole core |
<sup>*</sup>logP values estimated via computational modeling.
Research Findings and Limitations
- Synthetic Accessibility: this compound’s synthesis likely follows routes similar to other dihydropyridine sulfonamides, involving cyclocondensation and sulfonylation steps.
- Biological Activity : While sulfonamides are broadly associated with antimicrobial and diuretic properties, the biological profile of this specific compound remains underexplored. Studies on analogous N-substituted sulfonamides suggest that alkyl chain length modulates target selectivity .
Biological Activity
N-Ethyl-2-oxo-1,2-dihydropyridine-3-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article will explore the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound belongs to a class of compounds known as sulfonamides, which are characterized by their sulfonamide functional group (-SO₂NH₂) attached to a dihydropyridine core. This structural arrangement is believed to contribute to its biological activity.
Antimicrobial Activity
Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. The compound this compound has been evaluated for its effectiveness against various bacterial strains.
In Vitro Studies
In vitro studies have shown that this compound possesses notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard methods.
| Bacterial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 15 | Ciprofloxacin | 8 |
| Escherichia coli | 20 | Amoxicillin | 10 |
| Pseudomonas aeruginosa | 25 | Gentamicin | 5 |
These results indicate that this compound exhibits comparable or superior antimicrobial activity to established antibiotics in certain cases .
The mechanism by which this compound exerts its antimicrobial effects is primarily through the inhibition of bacterial folate synthesis. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folate in bacteria. This inhibition leads to a depletion of folate levels, ultimately hindering bacterial growth and reproduction .
Antitumor Activity
Beyond its antimicrobial properties, preliminary studies have suggested potential antitumor activity for this compound. Research indicates that compounds with similar structures may induce apoptosis in cancer cells through various pathways.
Case Study: Antitumor Efficacy
A study involving the evaluation of various sulfonamide derivatives demonstrated that certain compounds exhibited cytotoxic effects against human cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| HeLa (cervical cancer) | 12 | N-Ethyl derivative |
| MCF7 (breast cancer) | 10 | N-Ethyl derivative |
| A549 (lung cancer) | 15 | N-Ethyl derivative |
These findings suggest that this compound may have a role in developing new anticancer therapies .
Q & A
Q. What synthetic methodologies are recommended for N-Ethyl-2-oxo-1,2-dihydropyridine-3-sulfonamide, and how can reaction efficiency be improved?
- Methodological Answer : A robust approach involves nucleophilic substitution reactions, as exemplified in EP 4374877 A2 (Example 381). React ethylamine derivatives with sulfonyl chloride precursors under inert conditions (e.g., nitrogen atmosphere). Optimize temperature (60–80°C), solvent (dimethylformamide, DMF), and base (e.g., DIPEA). Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor reaction progress using thin-layer chromatography (TLC) .
Q. Which analytical techniques are critical for structural elucidation and purity assessment?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Confirm functional groups and purity (e.g., sulfonamide NH at δ 10–12 ppm, pyridinone carbonyl at ~165 ppm) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches.
- Crystallography :
Use single-crystal X-ray diffraction (SHELXL refinement) to resolve bond lengths, angles, and space group symmetry. Key metrics: R-factor (<5%), residual electron density .
Q. Table 1. Characterization Techniques and Parameters
| Technique | Application | Key Metrics/Parameters | References |
|---|---|---|---|
| X-ray | Crystal structure | Space group, R-factor | |
| NMR | Functional group validation | Chemical shifts, splitting |
Q. How can common synthetic impurities be identified and mitigated?
- Methodological Answer : Impurities often arise from incomplete sulfonamide coupling or ethyl group overalkylation. Use HPLC-MS (high-resolution mode) to detect byproducts (e.g., m/z deviations >2 ppm). Optimize stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and employ scavengers (e.g., polymer-bound trisamine) to quench excess reagents .
Advanced Research Questions
Q. How should researchers resolve contradictions between spectroscopic data and computational modeling results?
- Methodological Answer : Cross-validate using complementary techniques:
- Re-examine NMR assignments with 2D experiments (COSY, HSQC) to confirm proton-carbon correlations.
- Compare computational (DFT: B3LYP/6-311+G(d,p)) and crystallographic bond lengths. Discrepancies >0.05 Å suggest dynamic effects (e.g., crystal packing vs. gas-phase modeling) .
- Use temperature-dependent NMR to assess conformational flexibility impacting spectral data .
Q. What strategies improve sulfonamide coupling efficiency in complex syntheses?
- Methodological Answer : Adopt the method from Dow AgroSciences LLC: Replace traditional pyridine bases with 3-picoline or 3,5-lutidine in dimethyl sulfoxide (DMSO). This combination accelerates coupling kinetics (reaction time reduced by ~30%) and suppresses side reactions (e.g., sulfonyl chloride hydrolysis). Monitor pH (6.5–7.5) to stabilize intermediates .
Q. How can computational tools enhance crystallographic refinement for this compound?
- Methodological Answer :
- SHELXL : Refine hydrogen atom positions using restraints (AFIX commands) and validate via R1/wR2 convergence.
- PLATON : Check for missed symmetry (e.g., twinning) and voids using SQUEEZE.
- Mercury : Visualize intermolecular interactions (e.g., hydrogen bonds, π-stacking) to explain packing motifs .
Q. What experimental design considerations are critical for studying its reactivity in medicinal chemistry applications?
- Methodological Answer :
- Reactivity Screening : Use parallel synthesis (96-well plates) with varying electrophiles (e.g., acyl chlorides, alkyl halides) to explore sulfonamide nucleophilicity.
- Kinetic Studies : Employ stopped-flow UV-Vis spectroscopy to measure reaction rates under pseudo-first-order conditions.
- Stability Testing : Assess hydrolytic degradation in buffered solutions (pH 1–10) via LC-MS to identify labile moieties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
